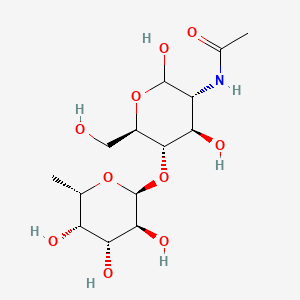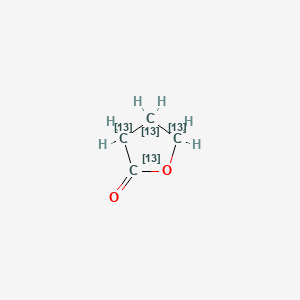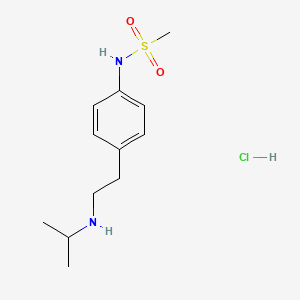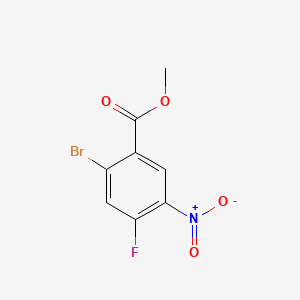
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose
Descripción general
Descripción
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose is a highly intricate and noteworthy compound that holds immense significance in the realm of biomedical research and drug development . Its multifaceted nature has engendered extensive exploration, aiming to shed light on its potential therapeutic applications against a myriad of afflictions .
Molecular Structure Analysis
The molecular formula of this compound is C14H25NO10 . It contains a total of 51 bonds, including 26 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 2 six-membered rings, 1 secondary amide (aliphatic), 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, and 3 ethers (aliphatic) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 367.35 . It is a white to off-white crystalline powder .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Adjuvant Activity : A derivative of this compound, 2-acetamido-2-deoxy-3-O-(D-2-propionyl-L-alanyl-D-isoglutamine)-D-glucopyranose, demonstrated adjuvant activity, suggesting potential applications in enhancing immune responses (Merser, Sinaỹ, & Adam, 1975).
Helicobacter Pylori Adhesion Inhibition : Large-scale synthesis of a derivative of this compound led to the development of a water-soluble polymer used in adhesion inhibition studies with Helicobacter pylori (Eklind, Gustafsson, Tidén, Norberg, & Åberg, 1996).
Chemical Synthesis and Methodology
Regiospecific Transglycosylation : This compound was synthesized via a regiospecific transglycosylation reaction in aqueous medium, demonstrating a method for producing branched oligosaccharides (Vetere, Galateo, & Paoletti, 1997).
Enzymatic Biosynthesis Studies : Research on enzymes involved in the biosynthesis of glycoconjugates used this compound as a reference in studying specific glucopyranosyltransferases (Yates & Watkins, 1983).
Mecanismo De Acción
Target of Action
The primary targets of 2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose are enzymes involved in carbohydrate metabolism, particularly glycosidases . These enzymes play a crucial role in the breakdown of complex carbohydrates into simpler forms, which are then utilized by the body for energy.
Mode of Action
This compound acts as a substrate for these enzymes, specifically β-galactosidase, β-glucuronidase, and β-glycosidase . By binding to these enzymes, it influences their activity, leading to changes in the rate of carbohydrate metabolism.
Biochemical Pathways
The affected pathways primarily involve the breakdown and utilization of carbohydrates. The compound’s interaction with glycosidases can influence various downstream effects, potentially impacting energy production and other metabolic processes .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on carbohydrate metabolism. By acting as a substrate for specific enzymes, it can affect the rate of carbohydrate breakdown and thus impact energy production and other related metabolic processes .
Propiedades
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO10/c1-4-8(18)10(20)11(21)14(23-4)25-12-6(3-16)24-13(22)7(9(12)19)15-5(2)17/h4,6-14,16,18-22H,3H2,1-2H3,(H,15,17)/t4-,6+,7+,8+,9+,10+,11-,12+,13?,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVYPLBRZMVZJE-SFHUXEFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-[(5-Cyano-6-hydroxy-4-methyl-2-oxo-1H-pyridin-3-yl)diazenyl]-4-methoxybenzenesulfonic acid](/img/structure/B569079.png)
![(2S,5S)-5-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)
